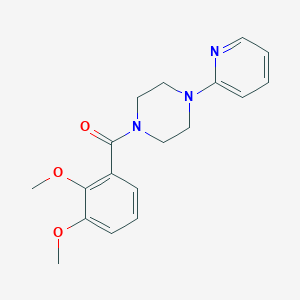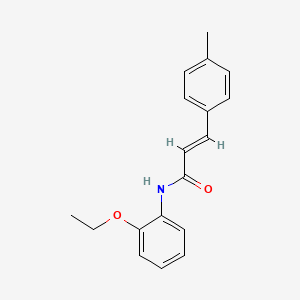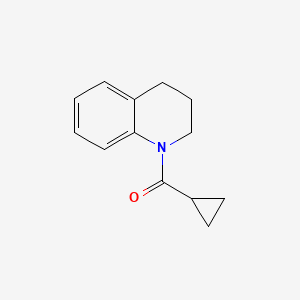![molecular formula C17H18N2O3S B5707307 4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)
4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of carbonothioyl compounds. It is primarily used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and prostaglandins. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for further research. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research of 4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the compound could be modified to improve its bioavailability and reduce its toxicity. Finally, clinical trials could be conducted to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, 4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide is a promising compound for scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-hydroxy-5-methylaniline to form the desired compound.
Applications De Recherche Scientifique
4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-13-7-5-12(6-8-13)16(21)19-17(23)18-14-10-11(2)4-9-15(14)20/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBUBFKWDZYJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)


![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)




![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)
